molecular formula C16H24N2O2 B6629687 (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide

(2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide

Katalognummer: B6629687
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: QFEQAQIXQBLOJC-WPZCJLIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, commonly known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by Bayer AG in 2005 and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

BAY 73-6691 selectively binds to the heme moiety of (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, leading to a conformational change in the enzyme and inhibition of its activity. This results in increased levels of cGMP, which activates protein kinase G (PKG) and leads to various downstream effects such as vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have potent vasodilatory effects both in vitro and in vivo. It also has anti-inflammatory effects and inhibits platelet aggregation. In animal models of pulmonary hypertension and heart failure, BAY 73-6691 has been shown to improve cardiac function and reduce pulmonary vascular resistance. In diabetic nephropathy, BAY 73-6691 has been shown to reduce proteinuria and improve renal function.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 73-6691 is a highly selective and potent inhibitor of (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, making it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its high potency also means that it can have off-target effects at higher concentrations, which must be taken into account in experimental design. Additionally, the synthesis of BAY 73-6691 is complex and requires specialized equipment, which may limit its availability.

Zukünftige Richtungen

There are several potential future directions for research on BAY 73-6691. One area of interest is the development of more selective (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of this compound/cGMP signaling in other diseases such as cancer and neurodegenerative disorders. Finally, there is potential for the development of novel therapeutic approaches using BAY 73-6691 or related compounds for the treatment of various diseases.

Synthesemethoden

The synthesis of BAY 73-6691 involves the reaction of 3-butan-2-yloxyaniline with piperidine-2-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and diabetic nephropathy. It works by inhibiting (2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, an enzyme that plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting this compound, BAY 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow.

Eigenschaften

IUPAC Name

(2R)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-12(2)20-14-8-6-7-13(11-14)18-16(19)15-9-4-5-10-17-15/h6-8,11-12,15,17H,3-5,9-10H2,1-2H3,(H,18,19)/t12?,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQAQIXQBLOJC-WPZCJLIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)[C@H]2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.